molecular formula C13H12ClN3O2 B12594175 [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea CAS No. 642085-06-1

[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea

Cat. No.: B12594175
CAS No.: 642085-06-1
M. Wt: 277.70 g/mol
InChI Key: ZPQRORCXZIRUNN-UHFFFAOYSA-N
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Description

[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea is a heterocyclic urea derivative featuring a pyridine-oxymethyl substituent on the phenyl ring. This compound belongs to a broader class of aryl ureas, which are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-12-4-3-10(17-13(15)18)6-9(12)8-19-11-2-1-5-16-7-11/h1-7H,8H2,(H3,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQRORCXZIRUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC2=C(C=CC(=C2)NC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434263
Record name [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642085-06-1
Record name [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea typically involves the reaction of 4-chloro-3-(pyridin-3-yloxymethyl)aniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride. The reaction conditions often include moderate temperatures (50-80°C) and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other urea derivatives.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.

Medicine

In medicinal chemistry, [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea is explored for its potential therapeutic properties. It may exhibit activity against certain diseases by targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. It can be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Structural Variations and Functional Group Impacts

The following table summarizes key structural differences and their implications:

Compound Name / ID Key Substituents Biological Activity / Application Physicochemical Properties
[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea Pyridin-3-yloxymethyl, Cl Anticancer (hypothesized) Enhanced solubility due to pyridine oxygen; moderate lipophilicity
Cloflucarban (1-[4-Cl-3-(CF₃)-phenyl]-3-(4-Cl-phenyl)urea) 4-Cl, 3-CF₃; 4-Cl-phenyl Disinfectant (antimicrobial soaps) High persistence in soils/sediments; high logP (~4.5)
1-(4-Cl-3-(CF₃)-phenyl)-3-(4-OH-phenyl)urea (Compound 4) 4-Cl, 3-CF₃; 4-OH-phenyl Synthetic intermediate for sorafenib Improved solubility via hydroxyl group; lower stability
1-(4-Cl-3-(CF₃)-phenyl)-3-[3-(CF₃)-phenyl]urea 4-Cl, 3-CF₃; 3-CF₃-phenyl Proteomics research High lipophilicity (logP >5); potential membrane permeability
Sorafenib precursors Picolinamide + urea core Anticancer (kinase inhibition) Optimized for target binding; moderate solubility

Environmental and Pharmacokinetic Considerations

  • Persistence :

    • Cloflucarban’s high logP and halogenated structure result in long-term soil retention, raising ecological concerns .
    • Pyridine-containing ureas may degrade faster due to hydrolytic susceptibility of the oxymethyl linkage .
  • Solubility vs. Bioavailability :

    • Hydroxyphenyl-substituted ureas (e.g., compound 4) exhibit better aqueous solubility but reduced metabolic stability .
    • Trifluoromethyl groups enhance membrane permeability but increase hepatotoxicity risks .

Biological Activity

[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloro Group : Enhances lipophilicity and may influence binding interactions.
  • Phenyl Ring : Provides a stable aromatic system, contributing to the compound's biological activity.
  • Pyridine Moiety : Imparts unique electronic properties and potential interactions with biological targets.

The chemical formula of [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea is C9H9ClN2O\text{C}_9\text{H}_9\text{Cl}\text{N}_2\text{O}, indicating the presence of chlorine, nitrogen, oxygen, carbon, and hydrogen atoms.

Research indicates that [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea acts primarily through enzyme inhibition. It interacts with specific enzymes involved in various biochemical pathways, modulating their activity. This interaction can lead to significant therapeutic effects against certain diseases.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on several key enzymes. For instance, it has been evaluated for its inhibitory activity against cancer-related enzymes, showing promise as a potential anticancer agent.

Anticancer Activity

A series of derivatives related to [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected derivatives:

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
Sorafenib (Control)A5492.12 ± 0.18
Sorafenib (Control)HCT-1162.25 ± 0.71

These results indicate that certain derivatives of [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea exhibit potent anticancer activity comparable to established therapies like Sorafenib .

Study on Antiproliferative Activity

In a study published in European PMC, a novel series of urea derivatives were synthesized and tested for their antiproliferative activity against A549 and HCT-116 cell lines. The findings suggested that these compounds could serve as potential BRAF inhibitors due to their ability to disrupt signaling pathways critical for cancer cell proliferation .

Enzyme Interaction Analysis

Further investigations into the molecular interactions revealed that the urea structure forms hydrogen bonds with amino acid residues in target proteins, enhancing the specificity and efficacy of the compound's biological activity.

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